molecular formula C6H4Cl3NO B15437626 N-Methyl-3,5,6-trichloro-2-pyridone CAS No. 75348-52-6

N-Methyl-3,5,6-trichloro-2-pyridone

Cat. No.: B15437626
CAS No.: 75348-52-6
M. Wt: 212.5 g/mol
InChI Key: CJWWXORDYLVMAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-3,5,6-trichloro-2-pyridone (, Molecular Formula: C 6 H 4 Cl 3 NO, Molecular Weight: 212.46 g/mol) is a high-purity chemical compound offered for research and development purposes. This chlorinated pyridone derivative is of significant interest in organic synthesis and materials science as a valuable building block for constructing more complex molecules. While direct biological data is limited, researchers may investigate its properties and potential applications based on its structural relationship to 3,5,6-trichloro-2-pyridinol (TCPy), a well-characterized metabolite of certain insecticides and herbicides . As a structural analog, it may serve as a key intermediate in the synthesis of novel compounds for agricultural or material science research. The N-methyl substitution can alter the compound's solubility, reactivity, and metabolic stability compared to its parent pyridinol, offering a point of diversification for chemical exploration. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

75348-52-6

Molecular Formula

C6H4Cl3NO

Molecular Weight

212.5 g/mol

IUPAC Name

3,5,6-trichloro-1-methylpyridin-2-one

InChI

InChI=1S/C6H4Cl3NO/c1-10-5(9)3(7)2-4(8)6(10)11/h2H,1H3

InChI Key

CJWWXORDYLVMAP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=C(C1=O)Cl)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The table below compares N-Methyl-3,5,6-trichloro-2-pyridone with its non-methylated analog and the herbicide triclopyr:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Primary Application
This compound C₆H₄Cl₃NO 212.5 Pyridone, N-methyl Potential synthetic intermediate
3,5,6-Trichloro-2-pyridone C₅HCl₃NO 197.4 Pyridone Precursor for triclopyr synthesis
Triclopyr (3,5,6-trichloro-2-pyridyloxyacetic acid) C₇H₄Cl₃NO₃ 256.47 Pyridyloxy, acetic acid Herbicide
Key Differences:
  • N-Methyl Substitution : The methyl group on the nitrogen atom in this compound sterically hinders reactions at the nitrogen site, limiting its utility in forming ether linkages compared to 3,5,6-trichloro-2-pyridone. The latter reacts with sodium chloroacetate to form triclopyr, a herbicidal compound .
  • Reactivity: The non-methylated pyridone is essential for synthesizing triclopyr via nucleophilic substitution, whereas the methylated derivative cannot participate in such reactions due to blocked reactivity at nitrogen.

Physicochemical Properties

  • Solubility : The methyl group in this compound reduces polarity compared to 3,5,6-trichloro-2-pyridone, making it less soluble in polar solvents like water.
  • Stability : Chlorine atoms at positions 3, 5, and 6 enhance stability against electrophilic attacks in both compounds.

Research Findings and Gaps

  • Herbicidal Activity: Triclopyr’s efficacy is well-documented, with mode-of-action studies highlighting its role as an auxin mimic .
  • Synthetic Utility : The methylated derivative’s inability to form ethers limits its use in mainstream herbicide synthesis but may enable niche applications in medicinal chemistry.

Preparation Methods

Structural and Chemical Context of N-Methyl-3,5,6-Trichloro-2-Pyridone

Molecular Characteristics

This compound (C₆H₃Cl₃NO) features a pyridine ring substituted with three chlorine atoms and a methyl group. The carbonyl group at the 2-position and the methyl group on the nitrogen atom create a steric and electronic profile that influences its reactivity in subsequent synthetic steps. The compound’s molecular weight is 212.45 g/mol, with a melting point of 175°C, as reported in patent literature.

Industrial Relevance

As a precursor to insecticides such as chlorpyrifos, this compound is critical in agricultural chemistry. Its chlorinated structure enhances lipid solubility, enabling effective pest control through acetylcholinesterase inhibition.

Synthesis Pathways for this compound

Chlorination of 6-Chloro-1H-Pyridin-2-One

The most extensively documented method involves the chlorination of 6-chloro-1H-pyridin-2-one, as detailed in EP0124657A1. This two-step process optimizes yield and purity for industrial-scale production.

Step 1: Preparation of 6-Chloro-1H-Pyridin-2-One

The synthesis begins with 2-chloro-6-methoxypyridine, which undergoes ether cleavage via hydrochloric acid (HCl) treatment:

$$
\text{2-Chloro-6-methoxypyridine} + \text{HCl} \rightarrow \text{6-Chloro-1H-pyridin-2-one} + \text{CH₃Cl} \uparrow
$$

Conditions :

  • Temperature : Reflux at 100°C
  • Reaction Time : 2–4 hours for HCl addition, followed by 15–20 hours of post-reaction.
  • Yield : ~90% (unoptimized).

Methyl chloride (CH₃Cl) is released as a byproduct and can be captured for reuse.

Step 2: Chlorination to this compound

The 6-chloro-1H-pyridin-2-one is dissolved in a 30–70% aqueous carboxylic acid solution (e.g., acetic acid) and subjected to chlorine gas (Cl₂):

$$
\text{6-Chloro-1H-pyridin-2-one} + 2\text{Cl₂} \rightarrow \text{this compound} + 2\text{HCl}
$$

Conditions :

  • Temperature : 15–30°C (controlled via cooling)
  • Pressure : Slight overpressure (50–200 mbar) to enhance Cl₂ dissolution.
  • Reaction Time : 5–10 hours.
  • Yield : 93% after purification.

Purification : The product precipitates as a suspension, which is filtered, washed with water, and dried at 100°C.

Alternative Route: Methylation of 3,5,6-Trichloro-2-Pyridinol (TCPy)

3,5,6-Trichloro-2-pyridinol (TCPy), a metabolite of chlorpyrifos, serves as a precursor in laboratory-scale syntheses. Methylation is achieved using methyl iodide (CH₃I) or dimethyl sulfate in basic conditions:

$$
\text{TCPy} + \text{CH₃I} \xrightarrow{\text{Base}} \text{this compound} + \text{HI}
$$

Conditions :

  • Solvent : Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
  • Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
  • Yield : 70–80% (reported in metabolic studies).

Comparative Analysis of Synthesis Methods

Parameter Chlorination Route Methylation Route
Starting Material 2-Chloro-6-methoxypyridine 3,5,6-Trichloro-2-pyridinol (TCPy)
Reaction Steps 2 1
Yield 93% 70–80%
Scalability Industrial (kg-scale) Laboratory (gram-scale)
Hazardous Reagents Cl₂ gas, HCl CH₃I, DMSO
Cost Efficiency High (byproduct recycling) Moderate (specialized reagents)

Key Observations :

  • The chlorination route is superior for large-scale production due to higher yields and cost-effectiveness.
  • Methylation is limited by TCPy availability, which often requires extraction from chlorpyrifos degradation.

Reaction Mechanisms and Kinetic Considerations

Electrophilic Aromatic Substitution in Chlorination

The chlorination of 6-chloro-1H-pyridin-2-one proceeds via electrophilic attack at the 3, 5, and 6 positions. The carboxylic acid solvent protonates the pyridone oxygen, increasing ring electrophilicity:

$$
\text{Pyridone} + \text{H⁺} \rightarrow \text{Protonated intermediate} \xrightarrow{\text{Cl⁺}} \text{Trichloro product}
$$

Kinetics :

  • Rate-determining step: Cl⁺ generation from Cl₂ in acidic media.
  • Temperature control (15–30°C) minimizes side reactions like ring chlorination.

Nucleophilic Methylation

In the methylation route, TCPy’s hydroxyl group acts as a nucleophile, attacking the methylating agent (e.g., CH₃I). Base deprotonates TCPy, enhancing reactivity:

$$
\text{TCPy} + \text{OH⁻} \rightarrow \text{TCPy⁻} \xrightarrow{\text{CH₃I}} \text{N-Methyl product} + \text{I⁻}
$$

Side Reactions :

  • Over-methylation at nitrogen is suppressed by stoichiometric control.

Q & A

Q. What are the established synthetic routes for N-Methyl-3,5,6-trichloro-2-pyridone, and what experimental conditions are critical for optimizing yield?

this compound is synthesized via multistep reactions. One method involves dehydrochlorination and O-methylation of 3,5,6-trichloro-2-pyridone with methyl chloroformate and o-toluidine. Key steps include side-chain chlorination and ether formation under controlled temperature (80–120°C) to prevent over-chlorination. Solvent choice (e.g., DMF or THF) and stoichiometric ratios of reagents are critical for maximizing yield .

Q. How can the physicochemical properties of this compound be systematically characterized?

  • Melting Point (MP): 84–89°C (differential scanning calorimetry recommended for precise measurement).
  • Water Solubility: <1 g/L at 20°C (determined via shake-flask method with HPLC validation).
  • Structural Confirmation: Use FT-IR for functional groups (e.g., C=O stretch at ~1650 cm⁻¹) and LC-MS for molecular ion peaks (expected m/z ~229–231 for Cl isotope patterns). Crystallography is advised for resolving positional isomerism of chlorine substituents .

Q. What analytical techniques are recommended for verifying the purity of this compound in lab-scale synthesis?

Purity assessment requires a combination of:

  • HPLC: Reverse-phase C18 column with UV detection at 254 nm.
  • GC-MS: For volatile byproducts (e.g., residual methyl chloroformate).
  • Elemental Analysis: To confirm C, H, N, and Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do the electronic and steric effects of the N-methyl group influence the reactivity of 3,5,6-trichloro-2-pyridone derivatives?

The N-methyl group enhances electron density at the pyridone oxygen, making it less susceptible to nucleophilic attack. This steric hindrance also limits accessibility to the 6-chloro position, favoring regioselective substitution at the 3- or 5-position. Computational studies (DFT) can map electrostatic potential surfaces to predict reaction sites .

Q. What mechanistic role does this compound play in fungicide synthesis, and how can its efficacy be experimentally validated?

The compound acts as a precursor in fungicide production by forming ether linkages with aryl groups (e.g., in Fluroxypyr derivatives). In vitro bioassays against Fusarium spp. can validate efficacy:

  • Minimum Inhibitory Concentration (MIC): Serial dilution in agar plates.
  • Mode of Action: Fluorescent probes (e.g., SYTOX Green) to assess membrane disruption .

Q. How can researchers resolve contradictions in reported solubility data for this compound across literature sources?

Discrepancies often arise from polymorphic forms or residual solvents. Standardized protocols include:

  • Thermogravimetric Analysis (TGA): Detect solvent residues.
  • Powder X-Ray Diffraction (PXRD): Identify crystalline vs. amorphous phases.
  • Dynamic Light Scattering (DLS): Monitor aggregation in aqueous media .

Q. What strategies are effective for modifying substituents on this compound to enhance bioactivity while minimizing toxicity?

  • Chlorine Replacement: Substitute 6-Cl with -CF₃ to improve lipophilicity (logP optimization).
  • N-Methyl vs. N-H: Comparative cytotoxicity assays (e.g., HepG2 cells) to assess safety.
  • SAR Studies: Co-crystallization with target enzymes (e.g., fungal cytochrome P450) to guide design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.